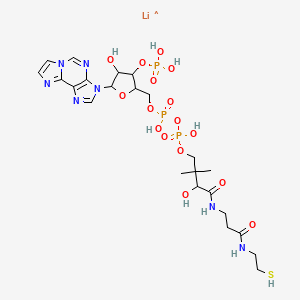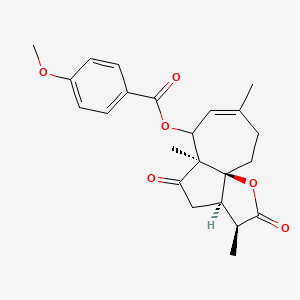
Citalopram-d6 N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citalopram-d6 N-Oxide is a deuterium-labeled analog of Citalopram . Citalopram is a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin) and therefore is a potent and selective serotonin reuptake inhibitor .
Molecular Structure Analysis
The molecular formula of Citalopram-d6 N-Oxide is C20H15D6FN2O2 . The molecular weight is 346.43 .Chemical Reactions Analysis
Citalopram, the parent compound of Citalopram-d6 N-Oxide, undergoes thermal degradation in a single step after melting at 189.3 °C . The decomposition is suggested to occur via HBr, dimethylamine, and fluorobenzene . Citalopram oxidation was also examined during sodium hypochlorite (NaOCl) and chlorine dioxide (ClO2) chlorination processes .Aplicaciones Científicas De Investigación
Degradation and Environmental Presence
Research on the degradation of Citalopram, a selective serotonin reuptake inhibitor widely used for treating anxiety and control disorders, under simulated sunlight has identified Citalopram N-Oxide as a minor photoproduct. This indicates that Citalopram and its degradation products, including Citalopram N-Oxide, exhibit stability in various solutions but may dissipate to some extent in natural waters, suggesting environmental implications (Kwon & Armbrust, 2005). Another study evaluated the fate of Citalopram using water treatment technologies like ozonation, ClO2 oxidation, UV irradiation, and Fenton oxidation. It was found that these treatments could significantly reduce Citalopram concentration, with the identification of Citalopram N-Oxide among the transformation products, highlighting its environmental persistence and the effectiveness of treatment methods (Hörsing et al., 2012).
Analytical Detection and Pharmacokinetic Studies
Enantiomeric screening of racemic Citalopram and its metabolites, including Citalopram N-Oxide, in human urine showcases the methodological advancements in chiral separation and detection techniques. This is crucial for pharmacokinetic studies and understanding the metabolic pathways of Citalopram, offering insights into its efficacy and safety profile (Berzas-Nevado et al., 2006). Another study focused on the development of a novel Citalopram potentiometric membrane sensor for its determination in pharmaceutical formulation and urine. This research underscores the importance of accurate, precise, and simple methods for the detection of Citalopram and its metabolites, including N-Oxide, to ensure quality control and clinical monitoring (Faridbod et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Citalopram-d6 N-Oxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)






![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)